(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid
Overview
Description
This compound, also known as 3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid, is a laboratory chemical . It has a molecular weight of 320.2 . The compound is solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-{[4-(tert-butoxycarbonyl)-1-piperazinyl]methyl}phenylboronic acid . The InChI code is 1S/C16H25BN2O4/c1-16(2,3)23-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(11-13)17(21)22/h4-6,11,21-22H,7-10,12H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Inhibitory Activities and Synthesis
Acetyl-CoA Carboxylase Inhibitors : Research has shown that certain derivatives, like the fluorine substituted tert-butoxycarbonyl group, exhibit potent inhibitory activities in enzyme and cell-based assays, leading to a reduction of hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).
Synthesis of Piperazinones : Piperazinones, derived from reactions with organoboronic acids and diamines, are synthesized for various applications. One study described the synthesis of piperazinones from 1,2-diamines and glyoxylic acid (Petasis & Patel, 2000).
Anti-Malarial Activity : Selected derivatives, including the tert-butyl group, have been identified with anti-malarial activity. The crystal structures of these compounds have been examined, revealing insights into their biological activity (Cunico et al., 2009).
Advanced Synthesis and Applications
Dendritic G-2 Melamines : The compound has been used in the synthesis of novel dendritic G-2 melamines. These dendrimers exhibit unique properties like self-assembly into large spherical nano-aggregates, which is significant for materials science (Sacalis et al., 2019).
Asymmetric Synthesis of 2-Piperazinylbenzylamines : The compound plays a role in the practical asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines. This synthesis method is significant for the development of novel ligands in various research areas (Jiang et al., 2005).
Safety and Hazards
This compound is considered hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
[3-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O4/c1-16(2,3)23-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(11-13)17(21)22/h4-6,11,21-22H,7-10,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEOKQZFYJRCEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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